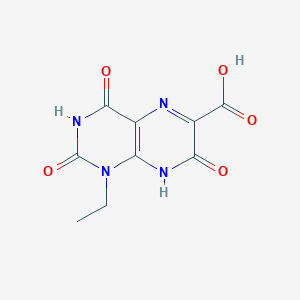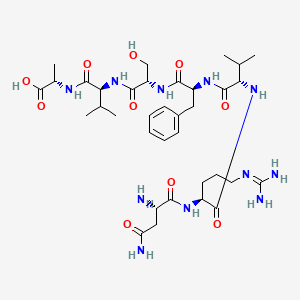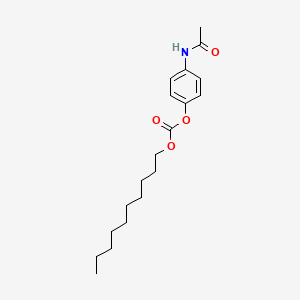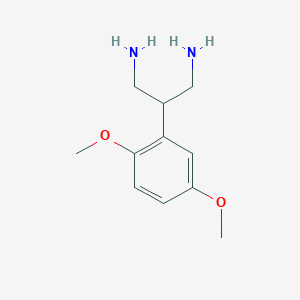
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid is an organic compound belonging to the class of pteridines. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This compound is characterized by its unique structure, which includes multiple keto groups and a carboxylic acid functional group.
Méthodes De Préparation
The synthesis of 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve multiple steps to introduce the ethyl group and the carboxylic acid functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Analyse Des Réactions Chimiques
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents such as alkyl halides or Grignard reagents.
Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.
Applications De Recherche Scientifique
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antioxidant and in the treatment of certain metabolic disorders.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular metabolism .
Comparaison Avec Des Composés Similaires
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid can be compared with other pteridine derivatives, such as:
2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-Methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-Propyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: The longer propyl chain may influence its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Propriétés
Numéro CAS |
918476-99-0 |
|---|---|
Formule moléculaire |
C9H8N4O5 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
1-ethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N4O5/c1-2-13-5-3(6(14)12-9(13)18)10-4(8(16)17)7(15)11-5/h2H2,1H3,(H,11,15)(H,16,17)(H,12,14,18) |
Clé InChI |
NCICUDHQARMSPK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=O)NC1=O)N=C(C(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)


![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)

![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)


![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)
silane](/img/structure/B14184981.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)

